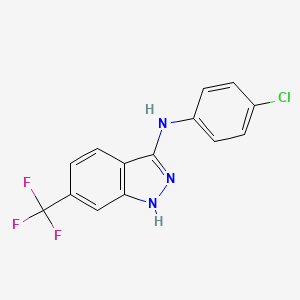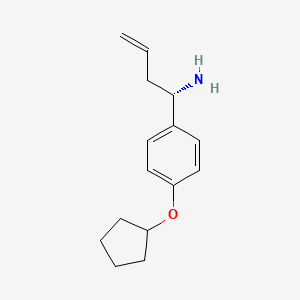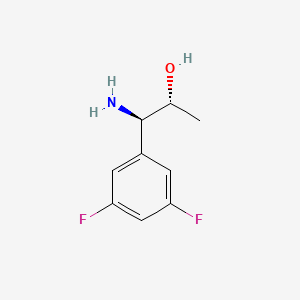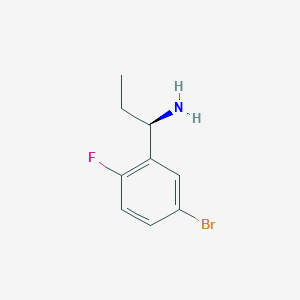
(R)-1-(5-Bromo-2-fluorophenyl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(5-Bromo-2-fluorophenyl)propan-1-amine is a chiral amine compound characterized by the presence of a bromine and fluorine atom on a phenyl ring, along with a propan-1-amine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(5-Bromo-2-fluorophenyl)propan-1-amine typically involves the following steps:
Bromination and Fluorination: The starting material, a phenyl ring, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the desired positions.
Chiral Amine Introduction: The chiral amine group is introduced through a series of reactions, often involving the use of chiral catalysts or chiral starting materials to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production methods for ®-1-(5-Bromo-2-fluorophenyl)propan-1-amine may involve large-scale bromination and fluorination processes, followed by the introduction of the chiral amine group using efficient and scalable synthetic routes. These methods are designed to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
®-1-(5-Bromo-2-fluorophenyl)propan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
Oxidation: Imines, nitriles.
Reduction: Secondary amines, tertiary amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-1-(5-Bromo-2-fluorophenyl)propan-1-amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of halogenated amines on biological systems. Its chiral nature also makes it a valuable tool for investigating stereochemistry-related biological processes.
Medicine
In medicinal chemistry, ®-1-(5-Bromo-2-fluorophenyl)propan-1-amine is explored for its potential as a pharmaceutical intermediate. Its structure can be modified to develop new drugs with improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique properties make it suitable for various applications that require specific chemical functionalities.
Mechanism of Action
The mechanism of action of ®-1-(5-Bromo-2-fluorophenyl)propan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The bromine and fluorine atoms can enhance binding affinity and selectivity towards these targets, leading to specific biological effects. The chiral nature of the compound also plays a crucial role in its mechanism of action, as different enantiomers can exhibit different biological activities.
Comparison with Similar Compounds
Similar Compounds
- ®-1-(5-Bromo-2-chlorophenyl)propan-1-amine
- ®-1-(5-Bromo-2-iodophenyl)propan-1-amine
- ®-1-(5-Bromo-2-methylphenyl)propan-1-amine
Uniqueness
®-1-(5-Bromo-2-fluorophenyl)propan-1-amine is unique due to the presence of both bromine and fluorine atoms on the phenyl ring. This combination of halogens can significantly influence the compound’s reactivity, binding affinity, and overall chemical properties. The chiral nature of the compound further adds to its uniqueness, making it a valuable tool in various scientific and industrial applications.
Properties
Molecular Formula |
C9H11BrFN |
|---|---|
Molecular Weight |
232.09 g/mol |
IUPAC Name |
(1R)-1-(5-bromo-2-fluorophenyl)propan-1-amine |
InChI |
InChI=1S/C9H11BrFN/c1-2-9(12)7-5-6(10)3-4-8(7)11/h3-5,9H,2,12H2,1H3/t9-/m1/s1 |
InChI Key |
CDDJYOHZUZQHKX-SECBINFHSA-N |
Isomeric SMILES |
CC[C@H](C1=C(C=CC(=C1)Br)F)N |
Canonical SMILES |
CCC(C1=C(C=CC(=C1)Br)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


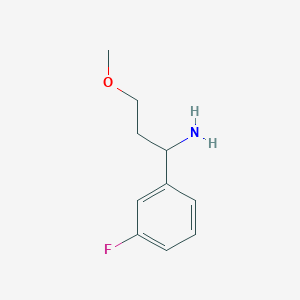
![3H-Imidazo[4,5-b]pyridine-7-thiol](/img/structure/B13042521.png)

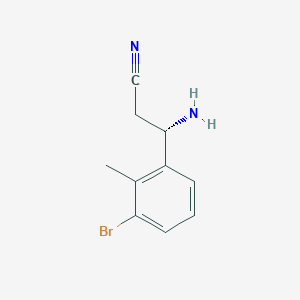
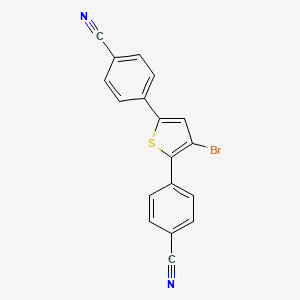
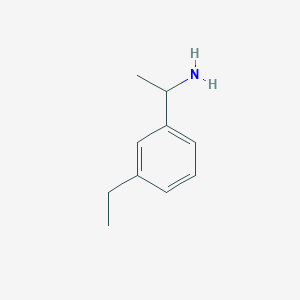
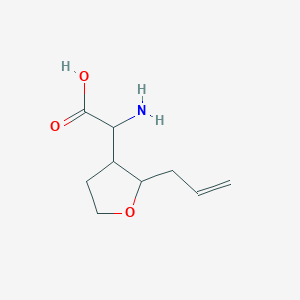
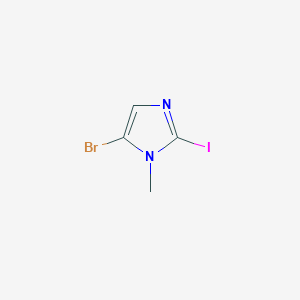
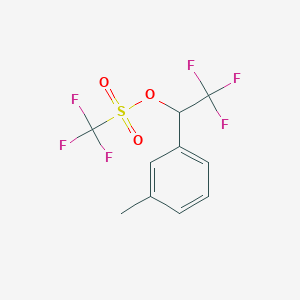
![6,7-Dichlorobenzo[B]thiophene 1,1-dioxide](/img/structure/B13042571.png)
![1-Chloro-4-[(1S,4R)-4-butylcyclohexyl]benzene](/img/structure/B13042576.png)
